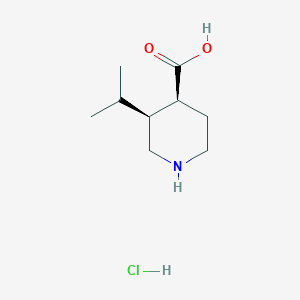

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various methods for constructing piperidine derivatives. Notably, intra- and intermolecular reactions play a crucial role in forming substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These synthetic pathways are essential for accessing diverse piperidine-based compounds.

Chemical Reactions Analysis

Researchers have investigated various chemical transformations involving piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Understanding these reactions is crucial for designing efficient synthetic routes to modify the piperidine scaffold.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid; hydrochloride has been utilized in the synthesis of new chiral bicyclic 3-hydroxypiperidines, demonstrating high diastereoselectivity in ring expansion and the influence of stereogenic centers on diastereoselectivity (Wilken et al., 1997).

- The compound has also been investigated for its role in the synthesis of enantiopure β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids, derived from L-aspartic and L-glutamic acids, where the protection of the carboxylic group as OBO orthoester improved the yields in the final products (Andrés et al., 2003).

Biochemical Studies

- Research on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related to (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid; hydrochloride, has revealed insights into their conformational properties and inhibitory ability on 3H-GABA binding to synaptosomal brain membranes (Burgos et al., 1992).

Pharmaceutical Research

- In the field of pharmaceuticals, this compound has shown relevance in the asymmetric synthesis of antibacterial agents, specifically in the context of the quinolonecarboxylic acid class, where enantiomers of a potent antibacterial agent were synthesized and evaluated for their in vivo and in vitro activities (Rosen et al., 1988).

- It has also been utilized in the synthesis of analogues of the carboxyl protease inhibitor pepstatin, with a focus on structure-inhibition relationships of pepsin and renin (Rich et al., 1980).

Analytical Chemistry

- An application in analytical chemistry includes the development of a high-performance thin-layer chromatography (HPTLC) method for the simultaneous analysis of tolperisone hydrochloride and etodolac in oral solid formulations, demonstrating the compound's utility in analytical methodologies (Patel et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWVHVFAXJFMT-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCC[C@@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)